EP4 Receptor Selectivity: High Potency Differentiates 11-deoxy PGE2 from Native PGE2
11-deoxy Prostaglandin E2 exhibits selective, high-potency agonism at the EP4 receptor, a key feature that distinguishes it from the broad-spectrum activation profile of native PGE2. In functional assays, 11-deoxy PGE2 activates the EP4 receptor with an EC50 of 0.66 nM . This contrasts with its binding affinity for the EP1 receptor, where it has a Ki of 2.3 µM, representing a potency difference of over three orders of magnitude . While direct EP4 potency data for PGE2 is not provided in this source, PGE2 is known to activate all EP receptors (EP1-4), and for EP1, its Ki is 0.3 µM, indicating 7-fold higher affinity compared to 11-deoxy PGE2 .
Ki 2.3 µM at EP1
~3,500-fold selectivity
| Evidence Dimension | EP4 receptor functional activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.66 nM |
| Comparator Or Baseline | PGE2: Non-selective EP1-4 agonist; EP1 Ki = 0.3 µM |
| Quantified Difference | EP4 activation at sub-nanomolar concentration; ~3,500-fold selectivity over EP1 receptor (EC50 0.66 nM vs Ki 2.3 µM) |
| Conditions | In vitro functional assay; human recombinant receptors |
Why This Matters
High EP4 selectivity enables targeted investigation of EP4-mediated pathways without confounding activation of EP1, EP2, or EP3 receptors, which is critical for studies of inflammation, bone healing, and cardiovascular function.
